molecular formula C16H15N5O2 B2782185 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1428365-97-2

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2782185
CAS No.: 1428365-97-2
M. Wt: 309.329
InChI Key: HBXKZKRGYIOLEF-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex heterocyclic compound It features a unique structure that combines imidazole, benzimidazole, pyrazole, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step reactions. The process begins with the formation of the imidazole and benzimidazole rings, followed by the construction of the pyrazole and oxazine rings. Key reagents used in these steps include glyoxal, ammonia, and various bifunctional synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound are still under development. the scalability of the synthetic routes mentioned above is being explored to meet the demands of research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with broad biological activities.

    Benzimidazole: Known for its antimicrobial and anticancer properties.

    Pyrazole: Used in the synthesis of various pharmaceuticals.

Uniqueness

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is unique due to its combination of multiple heterocyclic rings, which imparts a wide range of chemical and biological properties.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(12-10-14-21(18-12)6-3-9-23-14)20-8-7-19-13-5-2-1-4-11(13)17-16(19)20/h1-2,4-5,10H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKZKRGYIOLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN4C3=NC5=CC=CC=C54)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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